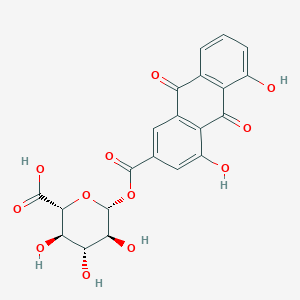
1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 1,8-Dihydroxy-9,10-dihydroanthracene, involves methylation, reduction (using zinc/acetic acid, sodium/ethanol), and demethylation processes from 1,8-dihydroxy-9,10-anthraquinone, with the total yield being 37% (Shi-jun Zheng, 2005). Additionally, the synthesis of glucuronic esters involves catalytic debenzylated transitions to 1-O-acyl-D-glucopyranuronic acids (D. Keglević, N. Pravdic, J. Tomašić, 1968), suggesting a complex synthetic route for our target compound.
Molecular Structure Analysis
The molecular structure of related dihydroanthracene derivatives reveals a transoid conformation, suggesting potential steric and electronic effects relevant to the synthesis and reactivity of our target compound. The crystal structure analysis of such derivatives provides insights into the molecular arrangements and interactions at play (Shi-jun Zheng, 2005).
Chemical Reactions and Properties
Carboxylic and hydroxamic acids based on dihydroxy anthracenone derivatives have shown enzyme inhibitory and antiproliferative activity, indicating the potential chemical reactivity and biological activity of compounds within this class. Such studies offer a foundation for exploring the reactions and properties of our compound (K. Müller, H. Prinz, 1997).
Physical Properties Analysis
The analysis of physical properties is crucial for understanding the behavior of our compound under various conditions. While specific data on our compound are not available, studies on related compounds, such as anthracenones and dihydroanthracene derivatives, can provide insights into solubility, stability, and crystallinity, which are essential for practical applications (P. Sims, 1971).
Chemical Properties Analysis
The chemical properties of our compound, inferred from studies on similar structures, reveal a potential for diverse reactivities, such as oxygenation reactions with dioxygen via selective radical coupling, highlighting the compound's potential as a reactant in synthetic chemistry and material science (Hiroaki Kotani, K. Ohkubo, S. Fukuzumi, 2004). The synthesis routes and functional group modifications outlined in these studies provide a framework for further exploration of our compound's chemical properties.
Wissenschaftliche Forschungsanwendungen
Plant Betalains: Chemistry and Biochemistry
Betalains are vacuolar pigments with a structure based on betalamic acid, which could resemble the complex structure of the specified compound. These pigments, found in Caryophyllales, serve as chemosystematic markers and possess various biological activities. Betalains have been studied for their biosynthesis, which starts with tyrosine hydroxylation, and their potential in increasing pigment production for commercial applications. Their consumption is safe and contributes to health, suggesting potential research applications in nutrition and pharmacology (Khan & Giridhar, 2015).
Sargassum Fusiforme Polysaccharides
Sargassum fusiforme polysaccharides, which include complex sugars similar in complexity to the specified compound, have been found to possess a variety of pharmacological activities. These activities include antioxidant, anti-tumor, immune-promoting, and anti-aging effects. The research suggests a foundation for exploring the biomedical applications of complex polysaccharides and their derivatives in medical research (Zhang et al., 2020).
Oxygenated Polycyclic Aromatic Hydrocarbons in Food
The study on oxygenated polycyclic aromatic hydrocarbons (OPAHs), compounds with polycyclic structures that might share reactivity traits with the specified compound, discusses their toxicity, occurrence, and potential sources in food. The research emphasizes the importance of understanding the chemical properties and biological effects of complex organic compounds for evaluating and reducing health risks associated with food consumption (Ma & Wu, 2022).
Pyrolysis of Polysaccharides
Research on the pyrolysis of polysaccharides provides insights into the thermal decomposition of complex carbohydrates, which could relate to the thermal stability and decomposition pathways of the specified compound. This study may offer a basis for understanding the behavior of complex organic compounds under high temperatures, relevant in materials science and energy production (Ponder & Richards, 1994).
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S,6R)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O12/c22-9-3-1-2-7-11(9)14(25)12-8(13(7)24)4-6(5-10(12)23)20(31)33-21-17(28)15(26)16(27)18(32-21)19(29)30/h1-5,15-18,21-23,26-28H,(H,29,30)/t15-,16-,17+,18-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYQBZPCZQHNKI-ZIKOTGLESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858374 |
Source


|
| Record name | 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid | |
CAS RN |
190605-03-9 |
Source


|
| Record name | 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/no-structure.png)
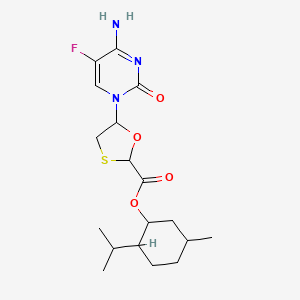
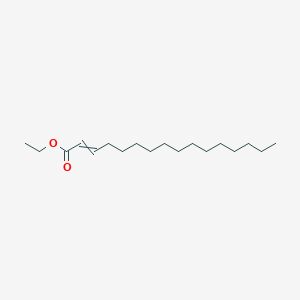
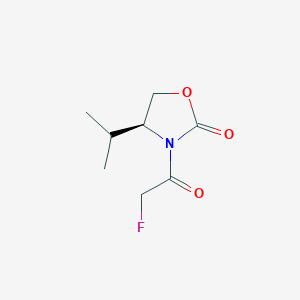
![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)
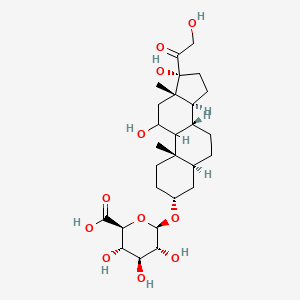
![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)
![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)